REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:10])=[C:6]([O:8][CH3:9])[CH:7]=1.[C:11](OCC)(=[O:16])[CH2:12][C:13]([CH3:15])=O>C1C=CC=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>[Cl:10][C:5]1[CH:4]=[C:3]2[C:2](=[CH:7][C:6]=1[O:8][CH3:9])[NH:1][C:13]([CH3:15])=[CH:12][C:11]2=[O:16]
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Name
|
|
Quantity
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10 g
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Type
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reactant
|
Smiles
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NC=1C=CC(=C(C1)OC)Cl
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Name
|
|
Quantity
|
8.1 mL
|
Type
|
reactant
|
Smiles
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C(CC(=O)C)(=O)OCC
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Name
|
|
Quantity
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65 mL
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Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
|
302 mg
|
Type
|
catalyst
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The reaction mixture was then filtered
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
|
ADDITION
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Details
|
A mixture of the resulting residue and 6.4 ml DOWTHERM A
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Type
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TEMPERATURE
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Details
|
was heated to 250° C. for 20 min
|
Duration
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20 min
|
Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled to room temperature
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Type
|
WASH
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Details
|
the precipitate was washed with hexanes and ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(C=C(NC2=CC1OC)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.43 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 45.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |